2-(4-Hydroxyphenyl)acetaldehyde
Overview
Description
Mechanism of Action
Target of Action
2-(4-Hydroxyphenyl)acetaldehyde, also known as p-Hydroxyphenylacetaldehyde or 4-Hydroxyphenylacetaldehyde, is a natural product with the formula HOC6H4CH2CHO . It is a derivative of phenylacetaldehyde and has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in tyrosine metabolism , isoquinoline alkaloid biosynthesis , and the biosynthesis of alkaloids derived from the shikimate pathway . It is also a part of the metabolic pathways and the biosynthesis of secondary metabolites .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well absorbed and distributed in the body. The compound’s impact on bioavailability is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C . .
Biochemical Analysis
Biochemical Properties
2-(4-Hydroxyphenyl)acetaldehyde plays a significant role in biochemical reactions. It is produced from the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and the tyramine oxidase (tynA) enzyme in Escherichia coli . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
4-Hydroxyphenyl acetaldehyde can be synthesized from L-tyrosine via a parsley tyrosine decarboxylase . This enzyme catalyzes the production of 4-hydroxyphenyl acetaldehyde directly from L-tyrosine without forming tyramine as an intermediate . Additionally, it can be produced from the metabolism of tyramine by monoamine oxidase enzymes in humans and the tyramine oxidase enzyme in Escherichia coli .
Chemical Reactions Analysis
4-Hydroxyphenyl acetaldehyde undergoes various chemical reactions, including:
Formation of Oximes and Hydrazones: It can react with hydroxylamine to form oximes or with hydrazine to form hydrazones.
Scientific Research Applications
4-Hydroxyphenyl acetaldehyde has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: It plays a role in the metabolism of amino acids and neurotransmitters.
Medicine: Its derivatives are studied for their potential therapeutic effects, including their role in the biosynthesis of bioactive compounds.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
4-Hydroxyphenyl acetaldehyde is unique due to its specific roles in biological processes and its involvement in the biosynthesis of significant natural products. Similar compounds include:
Phenylacetaldehyde: A precursor in the synthesis of 4-hydroxyphenyl acetaldehyde.
4-Hydroxyphenylacetic acid: A product formed from the oxidation of 4-hydroxyphenyl acetaldehyde.
Benzylisoquinoline alkaloids: Compounds like berberine and morphine that are synthesized through pathways involving 4-hydroxyphenyl acetaldehyde.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPPFIAVHPVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223631 | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7339-87-9 | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7339-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYLACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyphenylacetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-hydroxyphenylacetaldehyde?
A1: The molecular formula of p-hydroxyphenylacetaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol.
Q2: Are there any spectroscopic data available for p-hydroxyphenylacetaldehyde?
A2: While the provided research papers do not delve deep into spectroscopic characterization, [14C‐synthesen biologisch interessanter p‐substituierter aryläthan‐körper] [] describes the synthesis of p-hydroxyphenylacetaldehyde oxime-1−14C and mentions using thin layer chromatography for purification and analysis.
Q3: How is p-hydroxyphenylacetaldehyde produced in biological systems?
A3: p-Hydroxyphenylacetaldehyde is a key intermediate in tyrosine metabolism. Research shows it's formed via several pathways:
Q4: What are the downstream effects of p-hydroxyphenylacetaldehyde in biological systems?
A4: p-Hydroxyphenylacetaldehyde can have various downstream effects, often influenced by its reactive nature:
Q5: What is the role of norcoclaurine synthase (NCS) in relation to p-hydroxyphenylacetaldehyde?
A5: NCS is a key enzyme that utilizes p-hydroxyphenylacetaldehyde. It catalyzes the stereospecific Pictet-Spengler condensation of p-hydroxyphenylacetaldehyde and dopamine to form (S)-norcoclaurine. This reaction is the first committed step in the biosynthesis of benzylisoquinoline alkaloids in plants. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.